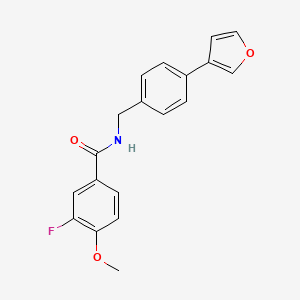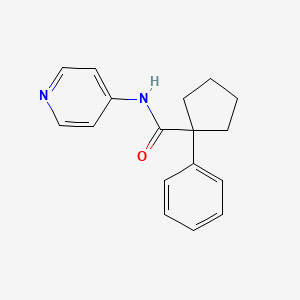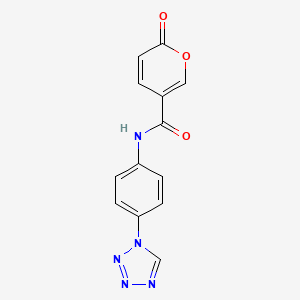![molecular formula C11H7N3O2S B2363605 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011363-96-4](/img/structure/B2363605.png)
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, also known as TPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the inhibition of various enzymes and proteins, including CK2 and GSK-3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can modulate these cellular processes and potentially lead to therapeutic benefits.
Effets Biochimiques Et Physiologiques
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. In cancer cells, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to reduce the accumulation of β-amyloid plaques, which are characteristic of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its selectivity towards CK2 and GSK-3β, which makes it a potentially useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new targets for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid inhibition, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid in combination with other drugs or therapies may enhance its therapeutic potential and lead to more effective treatments.
Méthodes De Synthèse
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be synthesized through a multi-step process starting from 2-aminopyrazole and 2-thiophenecarboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown promising results as a selective inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the pathogenesis of Alzheimer's disease. Inflammation is another area where 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown potential, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHZLPEZJKIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

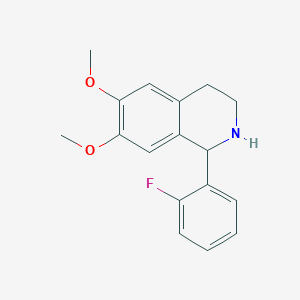
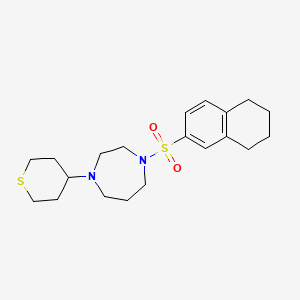
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
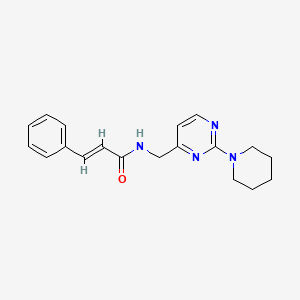

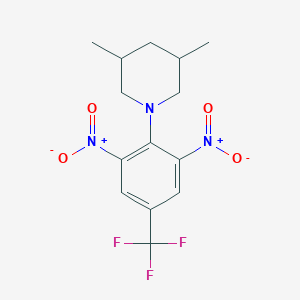
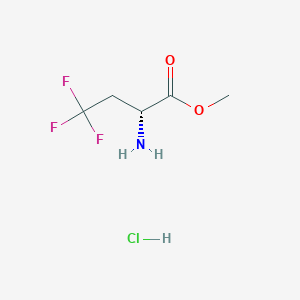
![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)
